molecular formula C11H13BrFNOZn B14874936 3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide

3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide

Cat. No.: B14874936
M. Wt: 339.5 g/mol
InChI Key: TYZBKCDMIQGFEK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is a specialized organozinc reagent used in various chemical reactions. This compound is known for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is often used in organic synthesis due to its reactivity and stability in tetrahydrofuran (THF) solution.

Preparation Methods

The synthesis of 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-fluoro-4-[(4-morpholino)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

Common reagents used in these reactions include palladium catalysts, organic halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Scientific Research Applications

3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, by transferring the phenyl group to another molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Similar compounds to 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE include other organozinc reagents such as:

  • 3-FLUORO-4-[(4-MORPHOLINO)METHYL]THIOPHENOL
  • 3-FLUORO-4-[(4-MORPHOLINO)METHYL]BENZALDEHYDE

These compounds share similar reactivity patterns but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability in THF solution .

Properties

Molecular Formula

C11H13BrFNOZn

Molecular Weight

339.5 g/mol

IUPAC Name

bromozinc(1+);4-[(2-fluorobenzene-4-id-1-yl)methyl]morpholine

InChI

InChI=1S/C11H13FNO.BrH.Zn/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;;/h1,3-4H,5-9H2;1H;/q-1;;+2/p-1

InChI Key

TYZBKCDMIQGFEK-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1CC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.